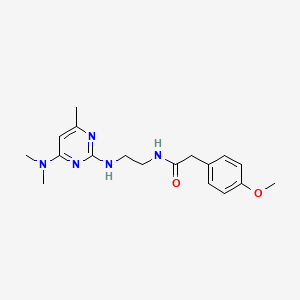

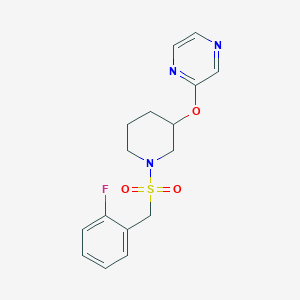

![molecular formula C20H13N3OS2 B2725157 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide CAS No. 1210210-24-4](/img/structure/B2725157.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups including a benzothiazole, thiophene, indole, and carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures (benzothiazole, thiophene, and indole) and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activities

Thiazolylindoles and Benzimidazoles : Investigations into thiazolylindoles have revealed their potential cannabinoid receptor activity. Although the primary focus has been on their presence in designer drugs, the structural elucidation of these compounds provides a basis for exploring their interaction with biological systems (Westphal et al., 2015).

Biphenyl Benzothiazole-2-carboxamide Derivatives : A series of these derivatives were synthesized and screened for diuretic activity, highlighting the potential of benzothiazole derivatives in developing therapeutic agents (Yar & Ansari, 2009).

Anti-inflammatory Activity of Indole Derivatives : Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the versatility of indole-based structures in medicinal chemistry (Verma et al., 1994).

Electrochemical Synthesis of Benzothiazoles : A metal- and reagent-free method for synthesizing benzothiazoles through electrochemical thiolation has been developed, showcasing an environmentally friendly approach to constructing biologically relevant heterocycles (Qian et al., 2017).

Antimicrobial and Anticancer Applications

Antimicrobial Agents : N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity, indicating the potential of thiazole derivatives as antimicrobial agents (Incerti et al., 2017).

Anticancer Evaluation : The synthesis and evaluation of novel benzothiazole derivatives for anticancer activity highlight the ongoing search for new therapeutic agents in the fight against cancer (Ravinaik et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzothiazole derivatives have been extensively investigated and are associated with a wide range of biological activities .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3OS2/c24-18(14-11-21-15-6-2-1-5-12(14)15)23-19-13(9-10-25-19)20-22-16-7-3-4-8-17(16)26-20/h1-11,21H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKJYOPCKAOSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

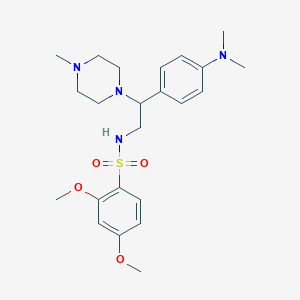

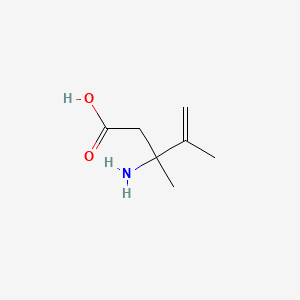

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

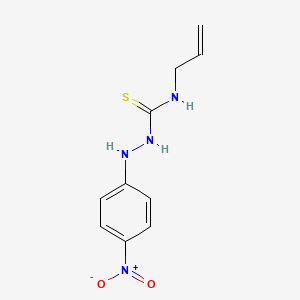

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

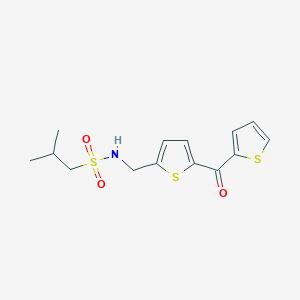

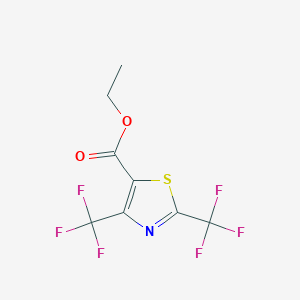

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)

![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)